molecular formula C9H18ClNO4 B555041 Diethyl L-glutamate hydrochloride CAS No. 1118-89-4

Diethyl L-glutamate hydrochloride

Cat. No. B555041
CAS RN: 1118-89-4
M. Wt: 239.69 g/mol
InChI Key: WSEQLMQNPBNMSL-FJXQXJEOSA-N
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Description

Diethyl L-glutamate hydrochloride (DEGH) is an organic compound used as a reagent in various scientific experiments and research. It is a derivative of the naturally occurring amino acid glutamate and is used in a variety of biochemical and physiological studies. DEGH is a white, odorless powder that is soluble in water and organic solvents. It is used as a buffer, stabilizer, and chelating agent in many laboratory experiments. DEGH has been used in a wide range of applications, including enzyme kinetics, protein purification, and cell culture.

Scientific research applications

  • Oligomerization Catalyzed by Papain: Papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride is used to synthesize oligo(γ-ethyl L-glutamate) in phosphate buffer. This process occurs rapidly at 40 °C, yielding high product yields and is used in the study of peptide and protein chemistry (Li et al., 2006).

  • Synthesis of (-)-Monomorine: Diethyl L-glutamate hydrochloride is used in the enantiospecific synthesis of (-)-monomorine, a biologically active compound. This synthesis involves conversion to N-pyrrole derivatives and several other chemical transformations (Jefford, Sienkiewicz, & Thornton, 1994).

  • Role in Neurotransmission and Neuropharmacology: Diethyl L-glutamate hydrochloride, known as a glutamate antagonist, has been studied for its effects on neurotransmission and neuropharmacology. It has been used in research exploring glutamate's role in the central nervous system, such as in studies of excitatory postsynaptic membranes and in the modulation of psychostimulant-induced locomotion (Wheale & Kerkut, 1975; Pulvirenti, Swerdlow, & Koob, 1989).

  • Role in Cardiovascular Research: Research has also explored the use of diethyl L-glutamate hydrochloride in cardiovascular studies. It has been used to investigate the role of glutamate in cardiovascular regulation and baroreflex activity (Talman, Perrone, Scher, Kwo, & Reis, 1981).

  • Glutamate Receptor Research: Studies have employed diethyl L-glutamate hydrochloride to explore glutamate receptor functions in the brain, focusing on aspects such as glutamate-induced cerebral vasodilation and the specificity of amino acid-induced neuronal excitations (Meng, Tobin, & Busija, 1995; Mclennan & Wheal, 1976).

properties

IUPAC Name

diethyl (2S)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)6-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEQLMQNPBNMSL-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16450-41-2 (Parent)
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

239.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl L-glutamate hydrochloride

CAS RN

1118-89-4
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-89-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, 1,5-diethyl ester, hydrochloride (1:1)
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Record name Diethyl L-glutamate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
CW Jefford, K Sienkiewicz… - Helvetica chimica …, 1995 - Wiley Online Library
… For practical reasons, the foregoing plan was realized by taking diethyl L-glutamate hydrochloride (14), rather than the acid, as the starting material. Full details were discussed …
Number of citations: 75 onlinelibrary.wiley.com
G Li, A Vaidya, K Viswanathan, J Cui, W Xie… - …, 2006 - ACS Publications
… and copolymerization of diethyl l-glutamate hydrochloride. By 1 H− 1 H COSY NMR they showed that oligomers formed from diethyl l-glutamate hydrochloride using papain, bromelain, …
Number of citations: 55 pubs.acs.org
A Rosowsky, CS Yu - Journal of Medicinal Chemistry, 1978 - ACS Publications
… The mixture was allowed to stand in the refrigerator for 20 h, at which time a suspension of diethyl L-glutamate hydrochloride salt (1.92 g, 0.008 mol) in dry DMF (4 mL) containing Et3N (…
Number of citations: 39 pubs.acs.org
H Uyama, T Fukuoka, I Komatsu, T Watanabe… - …, 2002 - ACS Publications
… In this study, a protease-catalyzed polymerization of diethyl l-glutamate hydrochloride (1) in high concentration buffers and structure of the resulting poly(amino acid) have been …
Number of citations: 70 pubs.acs.org
WJ Le Quesne, GT Young - Journal of the Chemical Society (Resumed …, 1950 - pubs.rsc.org
In the preparation of aL-glutamyl amides, peptides, and esters by the ring opening of N-carbobenzyloxy-L-glutamic anhydride, appreciable amounts of the y-isomers may also be formed…
Number of citations: 16 pubs.rsc.org
G Li, A Vaidya, W Xie, W Gao, RA Gross - 2009 - ACS Publications
… Papain-catalyzed oligomerization of diethyl L-glutamate hydrochloride was conducted in phosphate buffer(0.9M, pH 7) at 40 C. MALDI-TOF spectra of precipitated products showed two …
Number of citations: 4 pubs.acs.org
M Goodman, IG Rosen, M Safdy - … : Original Research on …, 1964 - Wiley Online Library
… After 30 minutes a diinethylformarnide solution (5 ml.) of diethyl-L-glutamate hydrochloride (1.20 g. ; 5.00 mmole) and triethylarnine (0.70 nil.; 5.00 mmole) was added and the solution …
Number of citations: 19 onlinelibrary.wiley.com
CW Jefford, K Sienkiewicz, SR Thornton - Tetrahedron letters, 1994 - Elsevier
Diethyl L-glutamate hydrochloride (3) was converted to its N-pyrrole derivative 5. Submission of 5 to butyryl chloride in boiling toluene gave the 2-butyryl derivative, and by treatment …
Number of citations: 27 www.sciencedirect.com
AV Kiselev, AA Machula, SI Efimov… - Russian Journal of …, 2019 - Springer
… According to the second method [8], compound 1 is synthesized by the reaction of diethyl L-glutamate hydrochloride 7 with mixed anhydride 8 (Scheme 2). Acid 4 is treated with ethyl …
Number of citations: 4 link.springer.com
G Li, VK Raman, W Xie, RA Gross - Macromolecules, 2008 - ACS Publications
… for homo- and co-oligomerizations of diethyl l-glutamate hydrochloride. Analysis of 1 H− 1 H … papain-catalyzed oligomerizations of diethyl l-glutamate hydrochloride. (24) Papain activity …
Number of citations: 55 pubs.acs.org

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